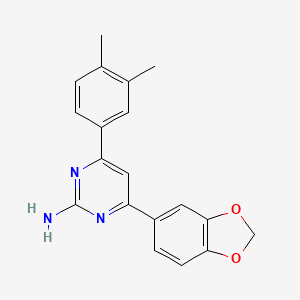

4-(2H-1,3-Benzodioxol-5-yl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine

Description

4-(2H-1,3-Benzodioxol-5-yl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine is a pyrimidine derivative featuring a benzodioxole moiety and a 3,4-dimethylphenyl substituent. The benzodioxole group, a fused aromatic system with two oxygen atoms, is known to enhance metabolic stability and modulate electronic properties in drug-like molecules . Notably, this compound is listed as a discontinued product in commercial catalogs, suggesting challenges in development, such as synthesis scalability, toxicity, or insufficient efficacy .

Properties

IUPAC Name |

4-(1,3-benzodioxol-5-yl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2/c1-11-3-4-13(7-12(11)2)15-9-16(22-19(20)21-15)14-5-6-17-18(8-14)24-10-23-17/h3-9H,10H2,1-2H3,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJISHGHEFBXYTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC(=NC(=N2)N)C3=CC4=C(C=C3)OCO4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(2H-1,3-benzodioxol-5-yl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine , known for its complex structure and potential therapeutic applications, has garnered attention in recent pharmacological studies. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and potential applications in medicinal chemistry.

- Molecular Formula : C19H17N3O2

- Molecular Weight : 319.36 g/mol

- CAS Number : 1354922-96-5

- Structural Characteristics : The compound features a benzodioxole moiety and a pyrimidine ring, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of cancer therapy and metabolic disorders. Here are the key findings from various studies:

Anticancer Activity

- Mechanism of Action :

- Efficacy :

- Case Studies :

Antidiabetic Potential

- α-Amylase Inhibition :

- In Vivo Studies :

Comparative Efficacy Table

| Activity Type | Target Enzyme/Pathway | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | Various Cancer Cell Lines | 10 - 30 | |

| Antidiabetic | α-Amylase | 0.85 | |

| Antidiabetic (In Vivo) | Blood Glucose Reduction | Not applicable |

Safety Profile

The safety profile of This compound has been assessed through cytotoxicity assays on normal cell lines. Results indicate minimal toxicity at therapeutic concentrations (IC50 > 150 µM), suggesting a favorable safety margin for further development .

Comparison with Similar Compounds

Key Observations :

Substituent Electronic Effects: The 3,4-dimethylphenyl group (Target) provides electron-donating methyl groups, increasing electron density on the pyrimidine ring compared to the electron-withdrawing dichlorophenyl analog. This may influence binding to enzymatic targets (e.g., kinases) .

Hydrophobicity and Bioavailability :

- The dichlorophenyl analog (ClogP ~3.8) exhibits higher lipophilicity than the dimethylphenyl variant (ClogP ~3.2), which could improve membrane permeability but reduce aqueous solubility .

- The methylfuran analog introduces a heterocyclic system, balancing hydrophobicity with moderate polarity (ClogP ~2.5) .

Biological Activity: Imidazole-containing analogs demonstrate in silico anticancer activity, with predicted inhibition of kinases like EGFR and VEGFR2 .

Crystallographic and Conformational Insights

While direct crystallographic data for the Target compound are unavailable, related benzodioxole-pyrimidine structures reveal key conformational trends:

- In 4-(2H-1,3-Benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine, the benzodioxole and pyrazole rings form dihedral angles of 5.6° and 8.2°, indicating near-planar geometry. Hydrogen-bonding networks (N–H⋯N and C–H⋯O) stabilize the crystal lattice, a feature likely conserved in the Target compound .

Developmental Status and Challenges

Both the Target compound and its dichlorophenyl and methylfuran analogs are discontinued commercially, hinting at shared developmental hurdles:

Preparation Methods

Enaminone-Guanidine Cyclization

Enaminones, synthesized from ketones via reaction with dimethylformamide dimethyl acetal (DMF-DMA), react with guanidines to form the pyrimidine ring. For the target compound:

-

Enaminone Preparation :

-

Guanidine Synthesis :

-

Cyclization :

Key Conditions :

-

Solvent: Dimethylacetamide (DMA)

-

Catalyst: None required (thermal activation)

Sequential Cross-Coupling for Aryl Group Introduction

For late-stage functionalization, palladium-catalyzed cross-coupling reactions enable precise installation of aryl groups. This approach is ideal when cyclization alone cannot achieve the desired substitution pattern.

Suzuki-Miyaura Coupling

A dihalopyrimidine intermediate (e.g., 2-chloro-4,6-dibromopyrimidine) serves as the substrate for sequential Suzuki reactions:

-

First Coupling (Position 4) :

-

Second Coupling (Position 6) :

Optimization Insights :

-

Ligand choice (e.g., BINAP vs. SPhos) impacts yield and selectivity.

-

Polar solvents like DMF enhance reaction efficiency compared to nonpolar alternatives.

Amination at Position 2

The final step introduces the amine group via nucleophilic substitution or transition-metal-catalyzed amination.

Nucleophilic Aromatic Substitution

A 2-chloropyrimidine intermediate undergoes displacement with aqueous ammonia:

Buchwald-Hartwig Amination

For halogenated pyrimidines resistant to nucleophilic substitution, palladium catalysis enables efficient amination:

-

Catalyst System : Pd(dba)/Xantphos

-

Conditions :

Comparative Analysis of Synthetic Routes

Characterization and Validation

Successful synthesis requires validation via spectroscopic and chromatographic methods:

Q & A

Basic Synthesis Strategies

Q: What synthetic routes are recommended for preparing 4-(2H-1,3-Benzodioxol-5-yl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine? A: The compound can be synthesized via multi-step organic reactions, starting with pyrimidine ring formation followed by functionalization. Key steps include:

- Core pyrimidine synthesis : Use of substituted pyrimidine intermediates (e.g., 6-methyl-2-phenyl-4-thio-5-pyrimidine carboxylic acid as a precursor) .

- Coupling reactions : Introduce the benzodioxol and dimethylphenyl groups via nucleophilic substitution or cross-coupling reactions under controlled conditions (e.g., palladium catalysis).

- Amine functionalization : Protect the 2-amine group during synthesis to avoid side reactions, followed by deprotection .

Methodological Note : Monitor reaction progress using TLC or HPLC, and purify intermediates via column chromatography .

Advanced Synthesis: Optimizing Yield and Purity

Q: How can reaction conditions be optimized to improve yield and purity? A: Critical parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates .

- Temperature control : Maintain 60–80°C during coupling steps to balance reactivity and side-product formation.

- Catalyst screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling efficiency .

Advanced Tip : Use Design of Experiments (DoE) to systematically vary parameters (e.g., solvent ratio, temperature) and identify optimal conditions .

Basic Structural Characterization Techniques

Q: What analytical methods are essential for confirming the compound’s structure? A: Standard techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and aromatic proton environments .

- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (if single crystals are obtainable) .

Advanced Structural Challenges: Polymorphism and Conformational Analysis

Q: How can researchers address polymorphic forms or conformational variability in this compound? A:

- Polymorphism screening : Recrystallize from diverse solvents (e.g., ethanol, acetonitrile) to isolate different crystal forms .

- Conformational analysis : Use computational tools (DFT calculations) to predict stable conformers and compare with experimental dihedral angles from XRD data .

- Hydrogen-bond mapping : Analyze intramolecular interactions (e.g., N–H⋯N bonds) that stabilize specific conformations .

Basic Biological Activity Profiling

Q: What in vitro assays are suitable for preliminary bioactivity screening? A: Prioritize assays based on structural analogs:

- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria and fungi .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Anti-inflammatory potential : COX-2 inhibition assays .

Advanced Bioactivity: Mechanistic Studies

Q: How can researchers investigate the compound’s mechanism of action? A:

- Target identification : Use affinity chromatography or molecular docking to identify protein targets (e.g., kinase enzymes) .

- Gene expression profiling : RNA-seq or qPCR to assess downstream effects on signaling pathways .

- In vivo models : Evaluate pharmacokinetics (PK) and efficacy in rodent models for lead optimization .

Structure-Activity Relationship (SAR) Studies

Q: What substituent modifications could enhance bioactivity? A: Key SAR insights from analogous pyrimidines:

- Benzodioxol group : Replace with other electron-rich aromatics (e.g., furan, thiophene) to modulate lipophilicity .

- Dimethylphenyl substituent : Test halogenated variants (e.g., Cl, F) for improved target binding .

- Amine functionalization : Explore acylated or alkylated derivatives to alter solubility and membrane permeability .

Addressing Data Contradictions in Bioactivity

Q: How should researchers resolve discrepancies between bioactivity results? A:

- Controlled replication : Repeat assays under standardized conditions (e.g., cell passage number, serum concentration) .

- Solubility checks : Verify compound solubility in assay media using dynamic light scattering (DLS) .

- Off-target screening : Use proteome-wide approaches (e.g., thermal shift assays) to identify non-specific interactions .

Advanced Analytical Methodologies

Q: What advanced techniques are recommended for purity assessment? A:

- HPLC-DAD/MS : Pair reverse-phase HPLC with diode-array detection (DAD) and MS for impurity profiling .

- Elemental analysis : Confirm stoichiometry of C, H, N, and S .

- Stability-indicating assays : Use accelerated degradation studies (e.g., heat, light exposure) to identify degradation products .

Handling Stability and Storage Challenges

Q: What storage conditions ensure long-term stability? A:

- Temperature : Store at –20°C in amber vials to prevent photodegradation .

- Humidity control : Use desiccants to avoid hydrolysis of the amine group .

- Periodic monitoring : Re-analyze purity every 6 months via HPLC and adjust storage protocols as needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.